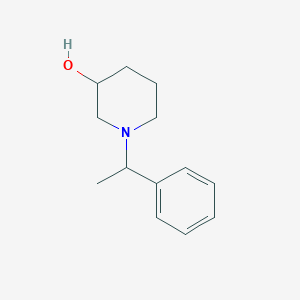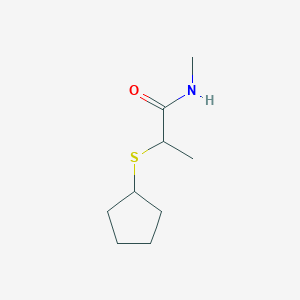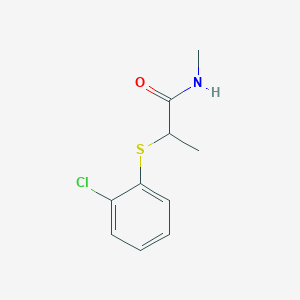
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide, also known as CPMD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPMD belongs to the class of amides and sulfides, and it exhibits interesting biological properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide exhibits various biochemical and physiological effects, including the inhibition of HDACs, the induction of apoptosis, and the inhibition of cell cycle progression. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and the development of new anticancer drugs. However, one limitation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide. One area of interest is the development of new anticancer drugs based on the structure of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide. Another area of interest is the investigation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide's potential as a treatment for pain and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide and its potential toxicity.
合成法
The synthesis of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide involves the reaction of 2-chlorobenzenethiol with N,N-dimethylpropanamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the carbonyl carbon of the amide, resulting in the formation of 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide.
科学的研究の応用
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has been investigated for its potential therapeutic applications in various fields of research. In the field of medicinal chemistry, 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has been studied for its anticancer activity. Studies have shown that 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-8(11(14)13(2)3)15-10-7-5-4-6-9(10)12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMQTVFEEXGLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)sulfanyl-N,N-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)


![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)





